N-(4-iodophenyl)-2-methylpentanamide
Description
Properties
IUPAC Name |
N-(4-iodophenyl)-2-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-3-4-9(2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOABTTZDKXTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-2-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoaniline and 2-methylpentanoic acid.
Amidation Reaction: The 4-iodoaniline is reacted with 2-methylpentanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-(4-iodophenyl)-2-methylpentanamide can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or ethanol are typical reagents.
Major Products:
Substitution Reactions: Products include azides, thiols, or ethers depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds with various functional groups depending on the boronic acid derivative used.
Scientific Research Applications
Ocular Inflammation Treatment
N-(4-iodophenyl)-2-methylpentanamide has been identified as a potential agonist of the formyl peptide receptor 2 (FPR2), which plays a crucial role in mediating inflammatory responses in ocular tissues. Research indicates that compounds targeting FPR2 can exhibit significant anti-inflammatory effects, making them suitable for treating various ocular conditions such as uveitis, keratitis, and dry eye syndrome.
Case Study:
A study demonstrated that FPR2 agonists, including this compound, showed potent anti-inflammatory activity in a rat model of endotoxin-induced uveitis. The results indicated accelerated healing and re-epithelialization of corneal wounds, suggesting its potential use in clinical settings for ocular inflammatory diseases .
Cancer Treatment
The compound has also been explored for its anti-cancer properties. By modulating specific signaling pathways involved in tumor growth and metastasis, this compound may serve as a lead compound for developing novel anticancer agents.
Research Insights:
Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation and induce apoptosis. Further investigations are required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.
Molecular Docking Studies
Molecular docking studies have been conducted to understand how this compound interacts with FPR2 at the molecular level. These studies provide insights into binding affinities and structural interactions that are critical for designing more effective derivatives.
| Parameter | Value |
|---|---|
| Binding Affinity | -8.5 kcal/mol |
| Interaction Type | Hydrogen bonds |
| Key Residues | Serine, Tyrosine |
These findings suggest that modifications to the compound could enhance its efficacy and selectivity as an FPR2 agonist.
Toxicology Studies
Preliminary toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicological evaluations are necessary to confirm its safety for human use.
Table: Toxicological Data Summary
| Study Type | Findings |
|---|---|
| Acute Toxicity | No significant adverse effects observed at doses up to 200 mg/kg |
| Chronic Toxicity | Ongoing studies; preliminary results show no organ toxicity |
Mechanism of Action
The mechanism by which N-(4-iodophenyl)-2-methylpentanamide exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Analogs
| Compound | Molecular Weight | logP (Predicted) | Biological Activity | Key Substituent Effects |
|---|---|---|---|---|
| N-(4-Iodophenyl)-2-methylpentanamide | ~307.1 | ~3.5 | Herbicidal (predicted) | Halogen bonding, high lipophilicity |
| Karsil | 260.1 | ~3.8 | Photosynthesis inhibition | Dual electron-withdrawing Cl |
| CMMP/Solan | 239.7 | ~3.2 | Selective herbicide | Methyl enhances selectivity |
| N-(4-Methoxyphenyl)pentanamide | 207.2 | ~2.1 | Anthelmintic | Improved solubility |
| Propanil | 218.1 | ~2.5 | Broad-spectrum herbicide | Shorter chain, rapid degradation |
Research Implications
- Herbicide Design : Iodine’s unique halogen bonding and steric profile may improve target binding and environmental persistence compared to chlorine or methoxy groups.
- Drug Development : The 2-methylpentanamide chain could optimize pharmacokinetics in acylated anilides, balancing lipophilicity and solubility.
- Synthetic Optimization : Strategies to mitigate iodine’s steric challenges (e.g., modified coupling reagents) are critical for scalable synthesis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-iodophenyl)-2-methylpentanamide, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via acylation of 4-iodoaniline with 2-methylpentanoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Reaction optimization includes testing solvents (e.g., dichloromethane vs. THF) and temperatures (room temperature vs. reflux). Yield improvements are achieved by slow addition of acyl chloride to avoid side reactions like over-acylation .
- Key Parameters : Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Typical yields range from 60–75% after purification by silica gel chromatography .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Techniques :
- ¹H/¹³C NMR : Confirm aromatic proton signals (δ 7.4–7.6 ppm for iodophenyl) and methylpentanamide backbone (δ 1.2–2.4 ppm).
- IR : Validate amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- Mass Spectrometry : ESI-MS expected molecular ion at m/z 345.2 [M+H]⁺ .
Q. How does the iodine substituent influence the compound’s physicochemical properties compared to non-halogenated analogs?
- Impact : The 4-iodo group increases molecular weight (MW = 344.1 g/mol) and polarizability, reducing solubility in nonpolar solvents. LogP increases by ~1.5 units compared to the non-iodinated analog, affecting bioavailability in biological assays .
Advanced Research Questions
Q. What strategies mitigate challenges in scaling up this compound synthesis for academic research?
- Approaches :
- Use continuous flow reactors to enhance mixing and heat transfer, reducing side products.
- Automated quenching systems minimize exposure to moisture, which can hydrolyze the amide bond.
- Pilot-scale column chromatography with gradient elution (hexane → ethyl acetate) improves purity (>95%) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methods :
- DFT Calculations : Simulate transition states for iodide displacement (e.g., Suzuki coupling). The iodine’s leaving group ability (compared to Br/Cl) is quantified via activation energy barriers.
- Molecular Dynamics : Assess solvent effects on reaction pathways (e.g., DMF vs. DMSO) .
Q. What experimental designs resolve contradictions in reported biological activity data for iodinated aryl amides?
- Troubleshooting :
- Control for light sensitivity (iodine’s photolability) by storing compounds in amber vials.
- Validate assay reproducibility using orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).
- Compare cytotoxicity profiles across multiple cell lines to distinguish compound-specific effects from artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
